5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques and quantum chemical calculations . These studies provide insights into the structural, energetic, and vibrational properties of these compounds .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For instance, reactions at the benzylic position have been explored, involving free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, pyridinecarboxaldehydes have been characterized by their density, refractive index, and boiling point .Scientific Research Applications
Synthesis and Chemical Properties
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde and its derivatives are integral in the synthesis of heterocyclic compounds, which are crucial for the development of pharmaceuticals and materials with unique properties. For instance, the study of photophysical properties of specific pyrazolo naphthyridines, synthesized through reactions involving analogous heterocyclic orthoaminoaldehydes, highlighted the impact of substituents on the fluorescence characteristics of these compounds. This exploration can be foundational in designing fluorescent markers or drugs with specific cellular targeting capabilities (Patil et al., 2010).
Multicomponent Synthesis Techniques
The compound has also played a role in demonstrating novel multicomponent synthesis techniques. For example, a method was described for the synthesis of 5-aminooxazole starting from simple and readily available inputs, leading to pyrrolo[3,4-b]pyridin-5-one in a single operation through a one-pot four-component synthesis. This process underscores the compound's utility in constructing complex molecules efficiently, which is valuable in drug discovery and synthesis of organic materials (Janvier et al., 2002).
Novel Organic Transformations
Research into novel organic transformations often utilizes compounds like this compound as substrates or intermediates. For example, innovative methods have been developed for the conversion of carbohydrates into pyrrole-2-carbaldehydes, demonstrating the compound's potential as a sustainable platform chemical. Such transformations are not only crucial for the synthesis of drug-like molecules but also for creating flavors and materials with specific functionalities (Adhikary et al., 2015).
Safety and Hazards
Future Directions
Future research directions could involve further exploration of the synthesis, characterization, and applications of “5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” and related compounds. For instance, imidazo[1,2-a]pyridine analogues have been studied as potential antituberculosis agents .
properties
IUPAC Name |
5-phenylmethoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-9-12-7-16-14-8-17-15(6-13(12)14)19-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWLZROTVDCROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C3C(=C2)C(=CN3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408482 | |
Record name | 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56795-92-7 | |
Record name | 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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